Product packaging for Methylamino 2,2,2-trifluoroacetate(Cat. No.:CAS No. 107326-29-4)

Methylamino 2,2,2-trifluoroacetate

Cat. No.: B2645848
CAS No.: 107326-29-4
M. Wt: 143.065
InChI Key: CCXHPPYZHXPNNG-UHFFFAOYSA-N
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Description

Contextualizing Trifluoroacetate (B77799) Chemistry within Amine Derivatization and Salt Formation

Trifluoroacetate chemistry plays a crucial role in the derivatization of amines and the formation of salts. Trifluoroacetic acid (TFA) is a strong carboxylic acid due to the powerful electron-withdrawing effect of the three fluorine atoms. This acidity facilitates its reaction with basic compounds like amines to form stable salts.

In the realm of chemical analysis, particularly gas chromatography (GC), derivatization is a key process used to modify analytes to improve their volatility and thermal stability. sigmaaldrich.com Amines, which are often not suitable for direct GC analysis, can be derivatized using various reagents. iu.edu One common method is acylation, which involves replacing a hydrogen atom on the amine with an acyl group. iu.edu Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive acylating agent used for this purpose, forming trifluoroacetyl derivatives with primary and secondary amines. iu.edusigmaaldrich.com These derivatives are more volatile and stable, leading to better chromatographic separation and detection. iu.edusigmaaldrich.com

The formation of salts is another fundamental interaction between trifluoroacetic acid and amines. Amines are organic derivatives of ammonia (B1221849) and are characterized by the presence of a lone pair of electrons on the nitrogen atom, which allows them to act as weak bases and accept protons. libretexts.org When an amine reacts with an acid like trifluoroacetic acid, the nitrogen atom is protonated, forming an ammonium (B1175870) cation, while the acid forms the corresponding carboxylate anion, in this case, the trifluoroacetate ion. This acid-base reaction results in the formation of a salt, such as Methylamino 2,2,2-trifluoroacetate.

Significance of Methylamino Moieties in Organic Synthesis and Chemical Biology

The methylamino group (–NHCH₃) is a fundamental functional group in organic chemistry, consisting of a methyl group attached to an amino group. goong.com As the simplest secondary amine, it serves as a vital building block in the synthesis of a wide array of more complex molecules. youtube.com The presence of the methylamino group can significantly influence a molecule's physical and chemical properties, including its solubility and basicity. goong.comyoutube.com

In organic synthesis, the methylamino group's reactivity is harnessed to construct new carbon-nitrogen bonds, which are prevalent in many natural products and synthetic compounds. It is a key component in the production of numerous pharmaceuticals and agrochemicals. Amines, in general, are important in biochemistry and medicine. youtube.com The basicity of the methylamino group is a defining characteristic. Like other amines, the nitrogen atom has a lone pair of electrons, allowing it to accept a proton and act as a base. libretexts.orgyoutube.com This property is crucial in many biological processes and is a key factor in the mechanism of action of many drugs.

The introduction of a methylamino group into a molecule can alter its biological activity. goong.com This modification is a common strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate.

Overview of Research Trajectories for Methylamino-Containing Trifluoroacetate Compounds

Research involving compounds that contain both a methylamino group and a trifluoroacetate anion is often situated at the intersection of pharmaceutical development, analytical chemistry, and materials science. The trifluoromethyl (-CF₃) group is of significant interest in medicinal chemistry due to its high electronegativity, hydrophobicity, and metabolic stability. mdpi.com The inclusion of a -CF₃ group can enhance the potency and bioavailability of drug candidates. mdpi.com Consequently, there is substantial research focused on developing methods for trifluoromethylation. researchgate.netresearchgate.net

In the context of pharmaceuticals, many amine-containing drugs are formulated as salts to improve their stability, solubility, and handling properties. Trifluoroacetic acid is sometimes used to form these salts. Therefore, a methylamino-containing active pharmaceutical ingredient could be prepared as a trifluoroacetate salt.

Furthermore, the study of methylamino-containing trifluoroacetate compounds is relevant in the field of analytical chemistry. As discussed, derivatization with fluorine-containing reagents is a common technique. researchgate.netnih.gov The analysis of the resulting trifluoroacetylated methylamino compounds is crucial for their characterization and quantification in various matrices. Research in this area focuses on optimizing derivatization reactions and developing sensitive analytical methods. The investigation of fluorinated compounds continues to be a prominent trend in the development of new pharmaceuticals and materials. researchgate.net

Data Tables

Table 1: Properties of Methylamine (B109427)

Property Value
Chemical Formula CH₃NH₂
Molecular Weight ~31.06 g/mol youtube.com
Appearance Colorless gas with a strong, fishy odor youtube.com
Boiling Point -6.5°C youtube.com
Density (at 25°C) ~0.656 g/cm³ youtube.com
Basicity Weak base youtube.com

| Solubility | Soluble in water, methanol, ethanol, and tetrahydrofuran (B95107) youtube.com |

Table 2: Properties of Methyl Trifluoroacetate

Property Value
Chemical Formula C₃H₃F₃O₂ sigmaaldrich.comchemsynthesis.com
Molecular Weight 128.05 g/mol sigmaaldrich.comchemsynthesis.com
Appearance Liquid sigmaaldrich.com
Boiling Point 43-43.5°C sigmaaldrich.comchemsynthesis.com
Density (at 25°C) 1.273 g/mL sigmaaldrich.com

| Refractive Index (n20/D) | 1.291 sigmaaldrich.com |

Table 3: Computed Properties of N-methylaniline 2,2,2-trifluoroacetate

Property Value
Molecular Formula C₉H₁₀F₃NO₂ nih.gov
Molecular Weight 221.18 g/mol nih.gov
IUPAC Name N-methylaniline;2,2,2-trifluoroacetic acid nih.gov

| Component Compounds | Trifluoroacetic acid, N-Methylaniline nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F3NO2 B2645848 Methylamino 2,2,2-trifluoroacetate CAS No. 107326-29-4

Properties

IUPAC Name

methylamino 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c1-7-9-2(8)3(4,5)6/h7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXHPPYZHXPNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Formation Pathways of Methylamino Trifluoroacetate Species

Direct Formation of Methylamino-Containing Trifluoroacetate (B77799) Salts

The formation of methylamino-trifluoroacetate salts is a direct consequence of the acidic nature of trifluoroacetic acid (TFA) and the basicity of methylamino compounds. This process can occur through stoichiometric protonation or via the exchange of a pre-existing counterion.

Protonation of Methylamino Compounds by Trifluoroacetic Acid

The most straightforward method for forming a methylamino-trifluoroacetate salt is the direct reaction between a compound containing a methylamino group and trifluoroacetic acid. This acid-base reaction results in the protonation of the nitrogen atom of the methylamino group.

When a methylamino compound is treated with a stoichiometric amount of trifluoroacetic acid, a salt is formed where the protonated methylammonium (B1206745) cation is paired with the trifluoroacetate anion. This is a common occurrence in synthetic chemistry, particularly in the final steps of peptide synthesis or during the purification of amine-containing molecules. For instance, the HIV-1 entry inhibitor BNM-III-170, which contains a methylamino-methyl side chain, is synthesized and isolated as a bis-trifluoroacetate salt. nih.gov

The formation of these salts is often deliberate, as the trifluoroacetate counterion can confer specific solubility properties or stability to the molecule. An example is the reaction of bis(dimethylamino)methane with anhydrous trifluoroacetic acid, which produces dimethyl(methylene)ammonium trifluoroacetate. orgsyn.org Similarly, research has shown that the protonation of a methylamine (B109427) donor in certain boron heterocycles with acids like trifluoroacetic acid leads to the formation of a tetracoordinate boronium cation, demonstrating the fundamental acid-base interaction. rsc.org

Reactant (Methylamino Compound) Acid Product (Trifluoroacetate Salt) Context/Significance
BNM-III-170 (contains methylamino-methyl)Trifluoroacetic AcidBNM-III-170 bis-TFA salt nih.govPharmaceutical synthesis and isolation
Bis(dimethylamino)methaneAnhydrous Trifluoroacetic AcidDimethyl(methylene)ammonium trifluoroacetate orgsyn.orgFormation of reactive intermediates
Boron heterocycle with methylamine donorTrifluoroacetic AcidProtonated boronium cation rsc.orgpH-responsive fluorescent materials
tert-butyl carbamate (B1207046) protected aminesTrifluoroacetic AcidAmine-TFA saltCommon deprotection step in organic synthesis masterorganicchemistry.com

Beyond simple salt formation, trifluoroacetic acid can also act as a catalyst in reactions involving amines. It can facilitate transformations where the protonation of an amine is a key step in the reaction mechanism. For example, TFA has been used as a catalyst in direct Mannich reactions, which involve the aminoalkylation of a carbon acid. researchgate.net

In other instances, TFA is used in superstoichiometric amounts where it acts as both a reagent and a reaction medium. A notable example is the catalyst-free reductive trifluoroethylation of amines, where TFA serves as the trifluoromethyl source. researchgate.netnih.gov Although the reaction is described as catalyst-free, TFA plays a crucial role in activating the reactants. Additionally, TFA is widely used in peptide chemistry for the cleavage of Boc (tert-butyloxycarbonyl) protecting groups from amines. In this process, TFA protonates the carbamate, leading to its cleavage and the formation of the amine as its trifluoroacetate salt. masterorganicchemistry.comacs.org

Counterion Exchange Methodologies

In many applications, particularly in pharmaceuticals, the trifluoroacetate counterion is undesirable and needs to be replaced with a more biocompatible one, such as chloride or acetate (B1210297). nih.govlifetein.com Several methods have been developed for this counterion exchange.

One common technique involves dissolving the peptide-TFA salt in a solution containing a large excess of a stronger acid, such as hydrochloric acid (HCl), followed by lyophilization. lifetein.comnih.gov This process is often repeated multiple times to ensure complete exchange. lifetein.com Other methods include:

Ion-exchange chromatography : This involves passing the salt solution through a resin that is pre-loaded with the desired counterion. nih.govgoogle.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) : The TFA salt can be exchanged by using a mobile phase containing the new counterion, such as acetic acid or HCl. nih.govgoogle.commdpi.com

Deprotonation/Reprotonation : This involves treating the salt with a basic solution to deprotonate the amine, followed by reprotonation with the acid of the desired counterion. nih.gov

The efficiency of these methods can be monitored using techniques like 19F-NMR to track the removal of the trifluoroacetate ion. nih.gov

Method Description Key Parameters Reference(s)
Acid Treatment Dissolving the TFA salt in an excess of a stronger acid (e.g., HCl) and then removing the solvent.Repetitive cycles of dissolution and lyophilization. lifetein.comnih.gov
Ion-Exchange Resin Passing a solution of the TFA salt through a column packed with a resin loaded with the target counterion.Choice of resin and elution conditions. nih.govgoogle.com
RP-HPLC Using a mobile phase containing the desired counterion (e.g., acetate or chloride) to displace the TFA ion during chromatography.Mobile phase composition and gradient. google.commdpi.com
Deprotonation/Reprotonation Neutralizing the methylammonium salt with a base and then re-protonating with the desired acid.Choice of base and subsequent acid. nih.gov

Trifluoroacetylation of Methylamino Groups

Trifluoroacetylation is the process of introducing a trifluoroacetyl group (CF₃CO-) onto a molecule. In the context of a methylamino group, this involves the formation of an N-methyl-N-trifluoroacetamide linkage. This transformation is often used as a protection strategy in multi-step syntheses or to modify the chemical properties of the parent molecule.

Reagents for Trifluoroacetylation (e.g., Trifluoroacetic Anhydride (B1165640), Methyl Trifluoroacetate)

Several reagents can be employed to achieve the trifluoroacetylation of methylamino groups, with trifluoroacetic anhydride (TFAA) and methyl trifluoroacetate being two of the most common.

Trifluoroacetic Anhydride (TFAA) is a highly reactive acylating agent used for the trifluoroacetylation of amines, alcohols, and phenols. registech.comsigmaaldrich.comsigmaaldrich.com Its reaction with a methylamino group is a nucleophilic acyl substitution, which is often rapid and high-yielding. The reaction can be promoted by the addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger. sigmaaldrich.comsigmaaldrich.com TFAA is widely used in the synthesis of intermediates for pharmaceuticals and agrochemicals. google.comgoogle.com

Methyl Trifluoroacetate also serves as a reagent for the trifluoroacetylation of amines and amino acids under mild conditions. lookchem.comguidechem.comfishersci.casigmaaldrich.com The reaction typically involves nucleophilic substitution at the ester carbonyl group. While generally less reactive than TFAA, its use can be advantageous in cases where a milder reagent is required to avoid side reactions.

Reagent Formula Key Features Typical Reaction Conditions
Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂OHighly reactive, volatile. sigmaaldrich.comsigmaaldrich.comOften used with a base (e.g., triethylamine) in an inert solvent. registech.comsigmaaldrich.com
Methyl Trifluoroacetate CF₃COOCH₃Milder than TFAA, used for amines and amino acids. lookchem.comfishersci.caCan be used with a base like 1,1,3,3-Tetramethylguanidine. fishersci.ca

Multicomponent Reactions Incorporating Methylamino and Trifluoroacetate Precursors

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. rsc.org Methylamine and trifluoroacetic acid are valuable components in several MCRs.

In one example, trifluoroacetic acid and methylamine were employed as the carboxylic acid and amine components, respectively, in a Ugi four-component reaction (U-4CR) to synthesize hemiasterlin (B1673049) analogues. rsc.org The other two components were an aldehyde and an isocyanide. This approach allows for the rapid generation of a diverse library of complex amide derivatives.

The Petasis borono-Mannich reaction is another powerful MCR that combines a boronic acid, an amine, and a carbonyl compound. acs.org While not a direct incorporation of methylamino trifluoroacetate, research has shown that trifluoroacetic acid (TFA) can be used to accelerate the reaction, broadening its applicability and shortening reaction times. acs.org For instance, a TFA-accelerated Petasis reaction involving various amines, glyoxylic acid, and azaarene-derived boronic acids has been successfully developed. acs.org In some cases, substituted amines are generated and isolated as their trifluoroacetate salts. acs.orgresearchgate.net

Synthetic Routes to Complex Molecules Featuring Methylamino Trifluoroacetate Moieties

Trifluoroacetic acid is frequently used to form stable, crystalline salts of complex, functionalized amines, which facilitates their purification and handling. The final deprotection step in a multi-step synthesis, often the removal of a Boc protecting group with TFA, can directly yield the desired amine as its TFA salt. mdpi.com

This strategy has been employed in the synthesis of diverse and complex molecules:

Pleuromutilin (B8085454) Derivatives: Novel alkylamine-linked pleuromutilin derivatives, synthesized for their potential antibacterial activity, were purified via reversed-phase chromatography and isolated as their di-TFA salts. mdpi.com

HIV-1 Entry Inhibitors: An advanced, enantioselective synthesis of the HIV-1 entry inhibitor BNM-III-170 produced the final compound as a bis-trifluoroacetate salt, avoiding the need for tedious HPLC purification in the final step. nih.gov

Primary Amines from Boronic Acids: A metal-free method for the amination of aryl, heteroaryl, and alkylboronic acids yields the corresponding primary amines, which are initially formed as ammonium (B1175870) trifluoroacetate salts before being converted to the free amines. organic-chemistry.org

Sterically Hindered Amines: In the synthesis of diazenes from sterically hindered α-tertiary amines, the amine starting material can be used as its trifluoroacetic acid (TFA) salt. nih.gov

The N-trifluoroacetyl group is a valuable protecting group for the amino function of amino acids in peptide synthesis and other transformations. It is stable under moderately acidic conditions and can be readily removed under mild alkaline conditions. arkat-usa.org

The synthesis of N-trifluoroacetyl (TFA) amino acid derivatives is typically achieved by reacting the amino acid ester hydrochloride with trifluoroacetic anhydride in a solvent like ethyl acetate. oup.com This method has been used to prepare the N-TFA methyl esters of a wide range of common amino acids, including alanine, glycine, leucine, and valine. oup.com For amino acids with reactive side chains, such as lysine, a larger molar ratio of TFAA is used to achieve di-trifluoroacetylation. oup.com

These derivatives serve as important intermediates. For example, chiral N-trifluoroacetyl-methionine-OSu esters have been synthesized and used as acyl donors in Friedel–Crafts reactions to produce chiral α-amino phenyl ketones with high optical purity. arkat-usa.org In another innovative approach, amino acids are protected in situ by stirring with TFAA, which simultaneously protects the amino group and activates the carboxyl group as a mixed anhydride. This intermediate can then be used directly in Friedel-Crafts acylations, for example, with ferrocene, to yield N-trifluoroacetyl-protected amidoketones. nih.govacs.org

Table 2: Selected Syntheses of N-Trifluoroacetylated Amino Acid Derivatives

Amino Acid Type Reagents Product Type Application/Significance Reference
Common Amino Acids (Glycine, Alanine, etc.) Amino Acid Methyl Ester HCl, TFAA N-TFA-Amino Acid Methyl Ester Gas Chromatography Analysis oup.com
Methionine L- or D-Methionine, Ethyl Trifluoroacetate, Triethylamine N-TFA-Methionine Precursor for Friedel-Crafts Acylation arkat-usa.org
Glycine Glycine, TFAA, Ferrocene, TfOH N-TFA-Ferrocenyl-Amidoketone One-pot Friedel-Crafts Acylation nih.govacs.org

The trifluoroacetylation of methylamino groups on heterocyclic scaffolds is a key strategy for synthesizing compounds with applications in medicinal and agricultural chemistry. pharm.or.jp

For instance, N,N-dimethyl-4-quinolylamine, which is resistant to trifluoroacetylation by TFAA alone, can be successfully acylated using the more reactive 1-trifluoroacetyl-4-dimethylaminopyridinium trifluoroacetate, generated in situ. The resulting product, N,N-dimethyl-3-trifluoroacetyl-4-quinolylamine, is a versatile intermediate that can undergo nucleophilic substitution with various amines (including methylamine and ethylamine), thiols, and alcohols to produce a library of 3-trifluoroacetyl-4-quinolyl derivatives. clockss.org

In the realm of solid-phase synthesis, trifluoroacetic acid is often used for the cleavage of compounds from the resin. This step can be combined with derivatization. For example, resin-bound anilines, precursors to heterocyclic systems, can be cleaved from the resin with neat TFA, which simultaneously induces trifluoroacetylation and cyclization to form bis-heterocyclic compounds. nih.gov Furthermore, metal-free, switchable methods have been developed for the N-trifluoroacetylation of indoles using trifluoroacetic acid and trimethylamine (B31210) borane, leading to trifluoroacetylated indolines. organic-chemistry.orgnih.gov

Reaction Mechanisms and Reactivity of Methylamino Trifluoroacetate Species

Role of Trifluoroacetate (B77799) as a Non-Coordinating Counterion

The trifluoroacetate anion (TFA⁻) is widely recognized in organic synthesis for its weakly coordinating nature. researchgate.netresearchgate.netnih.gov This property is attributed to the delocalization of the negative charge across the carboxylate group, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. researchgate.net When paired with a cation, such as the methylammonium (B1206745) cation (CH₃NH₃⁺), the resulting salt, methylammonium trifluoroacetate, exhibits reactivity profiles where the trifluoroacetate anion has a significant, albeit indirect, influence.

Influence on Reaction Kinetics and Selectivity

The weakly coordinating nature of the trifluoroacetate anion can have a profound impact on the kinetics and selectivity of reactions involving the corresponding cation. In reactions where the cation is a key intermediate or reactant, a non-coordinating counterion can lead to a "naked" or more reactive cationic species, thereby accelerating reaction rates. researchgate.netresearchgate.net For instance, in peptide synthesis, trifluoroacetic acid is commonly used during the cleavage of peptides from the resin, resulting in the formation of peptide trifluoroacetate salts. The nature of the counterion can influence subsequent reactions. nih.govgenscript.com

The trifluoroacetate anion's influence on selectivity is also notable. In the context of electrochemical CO₂ reduction, different carboxylate anions, including trifluoroacetate, have been shown to modulate the selectivity of the reaction. nih.gov While not directly involving a methylamino species, this research highlights the principle that the counterion can affect the reaction pathways and product distribution. The hydrophobicity and ion-pairing ability of the trifluoroacetate anion can alter the solvation shell around the cationic reaction center, thereby influencing which reaction pathway is favored.

Stabilization of Cationic Intermediates

A key function of a non-coordinating anion like trifluoroacetate is the stabilization of cationic intermediates. researchgate.netresearchgate.net In various organic transformations, the formation of a carbocation or a related cationic species is the rate-determining step. The presence of a weakly coordinating anion can stabilize this intermediate without forming a strong covalent bond, thus allowing the reaction to proceed. For example, in solvolysis reactions, the nature of the counterion can influence the stability and fate of the resulting carbocation. mdpi.com

In reactions involving methylamine (B109427) derivatives, the formation of a cationic intermediate, such as a methylaminyl radical cation, can be influenced by the counterion. While direct evidence for the stabilization of a simple methylaminyl cation by trifluoroacetate is not abundant in the literature, the principles of cation stabilization by weakly coordinating anions are well-established. nih.gov The delocalized charge of the trifluoroacetate anion provides a diffuse electrostatic field that can stabilize a positive charge on a neighboring species without direct coordination, which would otherwise reduce its reactivity.

Chemical Transformations Involving N-Trifluoroacetylated Methylamino Compounds

The trifluoroacetyl group (TFA) is a valuable protecting group for primary and secondary amines in organic synthesis due to its electronic properties and specific cleavage conditions. genscript.com When attached to a methylamino group, it forms an N-trifluoroacetylated methylamino compound, which exhibits distinct reactivity.

Trifluoroacetyl Group as a Protecting Group for Amines

The trifluoroacetyl group is particularly useful for protecting amines due to the strong electron-withdrawing nature of the trifluoromethyl group, which significantly decreases the nucleophilicity of the nitrogen atom. nih.gov This renders the protected amine unreactive under a variety of conditions, including those used for nitration and other electrophilic substitutions. nih.gov

The installation of a trifluoroacetyl group onto a methylamino moiety can be achieved through several methods. A common approach is the use of trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base. nih.gov Another method involves the use of ethyl trifluoroacetate. researchgate.net The choice of reagent and conditions can be tailored to the specific substrate and desired selectivity. For instance, the trifluoroacetylation of dimethylamino-substituted pyridines has been achieved using TFAA in refluxing benzene. researchgate.net A one-pot, triflic-acid-promoted reaction can also be used to generate N-trifluoroacetyl-protected amidoketones. researchgate.net

Table 1: Strategies for the Installation of the Trifluoroacetyl Group on Methylamino Compounds

SubstrateReagent(s)ConditionsProductYieldReference
4-(Dimethylamino)pyridineTrifluoroacetic anhydride (TFAA)Benzene, reflux3-Trifluoroacetyl-4-(dimethylamino)pyridineHigh researchgate.net
3-(Dimethylamino)pyridineTrifluoroacetic anhydride (TFAA)Benzene, reflux6-Trifluoroacetyl-3-(dimethylamino)pyridine38% researchgate.net
2-(Dimethylamino)pyridineTrifluoroacetic anhydride (TFAA)Benzene, reflux5-Trifluoroacetyl-2-(dimethylamino)pyridine81% researchgate.net
Primary or Secondary AmineTrifluoroacetic acid, Triphosgene, Triethylamine (B128534)0°C to room temperatureN-Trifluoroacetyl AmineNot specified researchgate.net
Amino AcidTrifluoroacetic anhydride, Triflic acidRoom temperature, 1 hN-Trifluoroacetyl AmidoketoneGood to excellent researchgate.net

The removal of the N-trifluoroacetyl group is typically achieved under basic or reductive conditions, offering orthogonality to many acid-labile protecting groups. genscript.com The lability of the trifluoroacetyl group under these conditions is due to the electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Mild basic hydrolysis, for example, using potassium carbonate in methanol/water, can effectively cleave the N-trifluoroacetyl group. researchgate.net Reductive cleavage using sodium borohydride (B1222165) in an alcohol solvent is another common method. gla.ac.uk The specific conditions for cleavage can be optimized to avoid side reactions, especially in complex molecules like peptides. For instance, in the synthesis of peptides containing N-methylamino acids, the cleavage conditions must be carefully chosen to prevent degradation of the peptide backbone. researchgate.netnih.gov

Table 2: Cleavage Mechanisms and Conditions for N-Trifluoroacetylated Methylamino Compounds

SubstrateReagent(s)ConditionsCleavage TypeYieldReference
N-Trifluoroacetyl AmidoketonePotassium carbonateMethanol/waterBasic HydrolysisNot specified researchgate.net
N-Trifluoroacetyl PeptideSodium borohydrideTHF/ethanol (1:1)ReductiveNot specified gla.ac.uk
N-Acetyl-N-methylamino acid containing peptideTrifluoroacetic acid (TFA)4°C, 3 hAcidolysis (Side reaction)44% (of desired product after minimizing side reaction) researchgate.netnih.gov
N-Trifluoroacetylated secondary amineAmmonia (B1221849) or primary/secondary aminesNot specifiedAminolysisNot specified genscript.com

Nucleophilic Reactivity of Trifluoroacetylated Amine Derivatives

The introduction of a trifluoroacetyl group to an amine significantly modulates its chemical properties, particularly its nucleophilicity. The trifluoroacetyl group is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom. This deactivating effect makes the nitrogen lone pair less available for nucleophilic attack compared to non-acylated or differently acylated amines. Consequently, trifluoroacetylation is frequently employed as a protection strategy for amino groups in multi-step organic synthesis. orgsyn.org

While direct nucleophilic reactions involving the nitrogen of a trifluoroacetylated amine are less common due to this diminished reactivity, they are not entirely precluded. The outcome of such reactions often depends on the specific substrate and reaction conditions. For instance, in palladium-catalyzed alkene carboamination reactions, the nucleophilicity of the nitrogen atom is critical. Substrates bearing highly electron-withdrawing protecting groups like N-trifluoroacetyl often fail to undergo the desired carboamination and instead favor a competing Heck arylation pathway. nih.gov This is because the rate of the key syn-aminopalladation step is dramatically slowed by the electron-deficient nitrogen nucleophile. nih.gov However, modified reaction conditions can sometimes facilitate the desired coupling even with these challenging nucleophiles. nih.gov

In the context of solid-phase peptide synthesis, a novel mechanism of trifluoroacetylation has been identified where trifluoroacetoxymethyl groups on the resin support can react with resin-bound amines. nih.gov This occurs via an intersite nucleophilic reaction during the neutralization step with a tertiary amine, where the trifluoroacetyl group is transferred from a hydroxyl group to the amine. nih.gov

Computational studies have also shed light on the reactivity of related systems. For example, research on the aromatic nucleophilic substitution of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with various amines showed that the reactivity is influenced by the stability of the intermediate Meisenheimer complexes. scirp.org While this study focuses on the amine as the incoming nucleophile and a dimethylamino group as the leaving group, it highlights the significant electronic influence of trifluoroacetyl groups on the reactivity of amino-substituted aromatic systems. scirp.orgkobeuengappchemcx32-alumniassoc.jp

The table below summarizes the impact of the trifluoroacetyl group on the nucleophilic reactivity of amines.

Reaction TypeRole of Trifluoroacetylated AmineOutcome/Observation
General Nucleophilic ReactionsNucleophileReactivity is significantly reduced due to the electron-withdrawing nature of the trifluoroacetyl group. Often used as a protecting group. orgsyn.org
Pd-Catalyzed CarboaminationInternal NucleophileReaction is disfavored; competing Heck arylation often predominates due to the low nucleophilicity of the nitrogen. nih.gov
Solid-Phase Peptide SynthesisNucleophile (Undesired Side Reaction)Can be trifluoroacetylated by transfer from the resin support, leading to peptide chain termination. nih.gov

Rearrangement Reactions and Fragmentations

Trifluoroacetylated amines and their related species can participate in notable rearrangement and fragmentation reactions, which are often key steps in synthetic transformations or characteristic pathways in analytical techniques.

Rearrangement Reactions

A significant rearrangement involving an amine trifluoroacetate salt is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. While classically performed under strong basic conditions, the use of a hypervalent iodine reagent, (bis(trifluoroacetoxy)iodo)benzene, allows the reaction to proceed under mildly acidic conditions. wikipedia.org In this variant, the resulting primary amine is initially isolated as its trifluoroacetate salt, which can then be converted to other salts, such as the hydrochloride, to aid in purification. wikipedia.org

Skeletal rearrangements of amides, which can be initiated by C-N bond cleavage, represent a powerful method for accessing complex nitrogen-containing molecules from simpler starting materials. researchgate.net

Fragmentation Reactions

In mass spectrometry, amines undergo characteristic fragmentation patterns. The most common pathway for amines is alpha-cleavage . youtube.comyoutube.com This fragmentation is initiated by the removal of one of the non-bonding electrons from the nitrogen atom, forming a radical cation. youtube.com The subsequent cleavage occurs at the carbon-carbon bond adjacent to the nitrogen (the alpha-position). This process is favorable because it results in the formation of a resonance-stabilized cation, where the positive charge is shared between the carbon and nitrogen atoms. youtube.com

The general mechanism for alpha-cleavage is as follows:

Ionization of the amine to form the molecular ion (a radical cation).

Homolytic cleavage of the Cα-Cβ bond. One electron pairs with the radical on the nitrogen to form a C=N double bond, while the other electron remains on the alkyl fragment, which is lost as a neutral radical.

The resulting iminium ion is a stable, detectable fragment. For a generic secondary amine like methylpropyl-amine, two primary alpha-cleavage fragments are possible, as illustrated below.

Parent Ion StructureBond CleavedResulting Cationic Fragmentm/z of FragmentLost Radical
[CH₃-NH-CH₂-CH₂-CH₃]⁺•Cα-Cβ (Propyl side)[CH₃-NH=CH₂]⁺44•CH₂CH₃
[CH₃-NH-CH₂-CH₂-CH₃]⁺•Cα-Cβ (Methyl side)[CH₃]⁺15•NH-CH₂-CH₂-CH₃

Catalytic Applications and Roles in Reaction Promotion

While the reactivity of the methylamino-trifluoroacetate species itself is a key focus, the trifluoroacetate moiety is also integral to a wide range of catalytic processes. Trifluoroacetate salts and trifluoroacetic acid are employed as catalysts, co-catalysts, and promoters in numerous organic transformations.

Trifluoroacetate Salts as Catalysts or Co-catalysts

Trifluoroacetate salts of various metals have emerged as versatile and effective catalysts in organic synthesis. The trifluoroacetate anion is a stable, non-nucleophilic counterion that can enhance the Lewis acidity of the associated metal cation, leading to high catalytic activity. d-nb.info

Copper(II) Trifluoroacetate (Cu(CF₃COO)₂): This salt is an effective catalyst for reactions like oxidation and carbonylation. chembk.com It has been found, along with Co(II) trifluoroacetate, to be an active catalyst for the selective oxidation of methane (B114726) to methyl trifluoroacetate and acetone (B3395972) in a molten salt medium. sioc-journal.cn

Sodium Trifluoroacetate (CF₃CO₂Na): This salt has been used as a cost-effective additive or co-catalyst. For example, it mediates the copper-catalyzed aza-Michael addition of aromatic amines to α,β-unsaturated olefins in water, promoting the efficient formation of C-N bonds under mild conditions. nih.gov

Iron(III) Trifluoroacetate (Fe(CF₃COO)₃): This non-hygroscopic salt serves as an efficient Lewis acid catalyst for the ring-opening of epoxides with various nucleophiles, including alcohols, water, and acetate (B1210297). researchgate.net

Palladium(II) Trifluoroacetate (Pd(CF₃COO)₂): This palladium salt is a versatile catalyst used extensively in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and advanced materials. chemimpex.com

Manganese Trifluoroacetate: Manganese salts, including the trifluoroacetate, have shown high activity in the homogeneous conversion of methane to methyl trifluoroacetate. acs.org Supported manganese catalysts are also being developed for heterogeneous applications in this important transformation. acs.orgethz.ch

The table below provides a summary of the catalytic applications of various trifluoroacetate salts.

CatalystReaction TypeRole of Catalyst
Sodium Trifluoroacetate (CF₃CO₂Na)Aza-Michael AdditionCo-catalyst with a copper salt to increase reaction efficiency. nih.gov
Copper(II) Trifluoroacetate (Cu(CF₃COO)₂)Methane OxidationActive catalyst for selective oxidation in a molten salt medium. sioc-journal.cn
Iron(III) Trifluoroacetate (Fe(CF₃COO)₃)Epoxide Ring OpeningLewis acid catalyst for solvolytic and non-solvolytic nucleophilic additions. researchgate.net
Palladium(II) Trifluoroacetate (Pd(CF₃COO)₂)Cross-Coupling ReactionsVersatile catalyst for C-C and C-heteroatom bond formation. chemimpex.com
Manganese TrifluoroacetateMethane OxidationHomogeneous catalyst for the conversion of methane to methyl trifluoroacetate. acs.org

Acid-Catalyzed Reactions Mediated by Trifluoroacetic Acid/Salts

Trifluoroacetic acid (TFA) is a strong organic acid with a low boiling point and a non-nucleophilic conjugate base, making it an excellent catalyst for a variety of acid-mediated reactions. researchgate.net Its salts can also participate in or influence these transformations.

Rearrangements and Cyclizations: TFA is a common catalyst for acid-catalyzed rearrangements, such as pinacol (B44631) rearrangements and biomimetic polyene cyclizations used in the synthesis of steroid ring systems. researchgate.net The strong acidity facilitates the formation of cationic intermediates that drive these transformations.

Condensation Reactions: TFA is an effective catalyst for various condensation reactions, including the Biginelli cyclocondensation. researchgate.net

Sulfonylation of Olefins: TFA can mediate the desulfurilative sulfonylation of electron-deficient olefins using potassium p-toluenethiosulfonate. The reaction is believed to proceed via an acid-mediated desulfurization followed by a Michael-type addition of the sulfonyl group to the olefin. nii.ac.jp

Synthesis of Heterocycles: TFA is widely used to catalyze the synthesis of heterocyclic compounds. For example, it catalyzes the reaction of 4-aminobutanal (B194337) acetals with nucleophiles to form 2-substituted pyrrolidines via the in-situ generation of a cyclic iminium ion. researchgate.net It is also used in the one-pot synthesis of 2-(pyrazolyl)pyrrolidines. researchgate.net

The following table highlights examples of reactions catalyzed by trifluoroacetic acid.

Reaction TypeSubstratesProduct Type
Desulfurilative SulfonylationActivated Olefins + Potassium p-toluenethiosulfonateβ-Sulfonylated Aldehydes/Ketones nii.ac.jp
Pyrrolidine Synthesis4,4-Diethoxybutan-1-amines + C-Nucleophiles2-Substituted Pyrrolidines researchgate.net
Polyene CyclizationPolyenesSteroid Ring Systems researchgate.net
Hofmann RearrangementPrimary Amides + (Bis(trifluoroacetoxy)iodo)benzenePrimary Amine Trifluoroacetate Salts wikipedia.org

Advanced Spectroscopic and Computational Characterization of Methylamino Trifluoroacetate Systems

Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for confirming the identity, purity, and detailed structural features of methylamino-trifluoroacetate systems. Each method offers unique insights, from atomic connectivity and conformational preferences in solution to vibrational modes and fragmentation patterns.

NMR spectroscopy is a cornerstone for the characterization of these systems in solution. Proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR each provide critical pieces of the structural puzzle.

¹H NMR: Provides information on the proton environment. In compounds like 1-(Dimethylamino)-4-methyl-3-pentanone in trifluoroacetic acid, the N-methyl protons appear as a doublet around 2.98 ppm, while methylene (B1212753) protons are observed at approximately 3.31 ppm orgsyn.org. For more complex structures such as 1-Ethylpyrrolidin-3-amine 2,2,2-trifluoroacetate, the N-H protons of the ammonium (B1175870) salt can appear as a broad multiplet at high chemical shifts (e.g., 8.35-8.41 ppm in DMSO-d6) due to hydrogen bonding and exchange rsc.org.

¹³C NMR: Maps the carbon skeleton of the molecule. In systems containing a trifluoroacetate (B77799) group, the carbonyl carbon of the counterion can be observed in the range of 165–170 ppm . The trifluoromethyl (CF₃) carbon signal is typically a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: This technique is highly specific for the trifluoroacetate group. The electron-withdrawing nature of the trifluoroacetate group can influence the electronic environment of the cation, which can be monitored by changes in the ¹⁹F chemical shift . It is also a powerful tool for monitoring reaction progress where trifluoroacetate is a leaving group . Solid-state ¹⁹F magic-angle spinning (MAS) NMR can reveal the dynamic behavior of the CF₃ group in different phases .

Conformational analysis is often achieved by studying coupling constants and through-space interactions (e.g., NOE experiments). For instance, studies on phenethylamine (B48288) derivatives with a trifluoroacetate counterion in CDCl₃ show that the molecules predominantly adopt an "extended" conformation, which can be deduced from proton coupling constants uchile.cl. This is attributed to the formation of tight ion pairs between the protonated amine and the trifluoroacetate anion in low-polarity solvents uchile.cl.

Table 1: Example ¹H NMR Data for an Amino Trifluoroacetate Salt Data for 1-Ethylpyrrolidin-3-amine 2,2,2-trifluoroacetate in DMSO-d6 rsc.org.

Chemical Shift (ppm) Multiplicity Assignment
8.35-8.41 m NH₃⁺
3.91-4.04 m CH (pyrrolidine)
3.44-3.71 m CH₂ (pyrrolidine)
3.08-3.22 m CH₂ (pyrrolidine & ethyl)
1.21 t CH₃ (ethyl)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" that is unique to the compound and its crystalline form. IR and Raman spectroscopy are complementary techniques governed by different selection rules: IR activity requires a change in the dipole moment during a vibration, while Raman activity requires a change in polarizability edinst.com.

IR Spectroscopy: In methylamino-trifluoroacetate systems, strong absorption bands are expected for the N-H stretching vibrations of the protonated amine, typically in the 3200-2800 cm⁻¹ region, often broadened due to hydrogen bonding. The trifluoroacetate anion gives rise to very strong and characteristic bands, notably the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) carboxylate stretches, usually found around 1680 cm⁻¹ and 1450 cm⁻¹, respectively. The C-F stretching vibrations also produce intense bands, typically in the 1200-1100 cm⁻¹ region conicet.gov.ar.

Raman Spectroscopy: While C-F bonds are strong IR absorbers, they often yield weaker Raman signals. Conversely, symmetric vibrations and bonds involving heavier atoms can be more prominent in Raman spectra edinst.com. The symmetric C-C and C-N stretching modes within the cationic part of the molecule can often be clearly identified. Analysis of the vibrational spectra of crystalline phases can reveal information about intermolecular coupling and site symmetry within the crystal lattice americanpharmaceuticalreview.com.

For example, in the analysis of related molecules, vibrational assignments are confirmed by comparing experimental spectra with frequencies calculated using computational methods like DFT researchgate.net.

Table 2: Characteristic IR Vibration Frequencies for Methylamino-Trifluoroacetate Systems

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Ammonium) 3200-2800 Strong, Broad Indicative of hydrogen bonding.
C=O Stretch (TFA anion) ~1680 Very Strong Asymmetric stretch (ν_as) of the carboxylate.
C-N Stretch 1250-1020 Medium-Weak
C-F Stretch 1200-1100 Very Strong Multiple strong bands are characteristic of the CF₃ group. conicet.gov.ar

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique commonly used for salts, which allows the observation of the intact cation .

In the positive ion mode, ESI-MS of a methylamino-trifluoroacetate salt would be expected to show a prominent peak corresponding to the protonated cation [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments can be used to elucidate the structure of the cation. The fragmentation is often initiated by the loss of neutral molecules like ammonia (B1221849) or cleavage of weaker bonds. The presence of the trifluoroacetate anion is not directly observed in positive ion mode but its presence is inferred from the mass of the cation. Analysis of fragmentation patterns can also provide insights into the stability of metastable ions vulcanchem.com.

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and torsional angles. This technique is crucial for unambiguously determining the three-dimensional arrangement of the methylamino-containing cation and the trifluoroacetate anion in the crystal lattice rsc.org.

X-ray crystallography reveals the nature of intermolecular interactions, which are critical for understanding crystal packing. In these salts, hydrogen bonding between the ammonium protons (N-H⁺) and the carboxylate oxygen atoms of the trifluoroacetate anion is a dominant interaction. Furthermore, weaker interactions, such as C-H···O and C-F···H contacts, often play a significant role in stabilizing the crystal structure . The analysis of crystal structures of related compounds, such as di-µ-trifluoroacetato-bis[(2-methylallyl-3-norbornyl)nickel(II)], provides insight into how trifluoroacetate anions can bridge metal centers, a principle that extends to their strong hydrogen bonding capabilities in organic salts rsc.org.

Computational Chemistry and Theoretical Studies

Theoretical calculations are powerful tools used in conjunction with experimental data to provide deeper insights into the properties of methylamino-trifluoroacetate systems.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of these systems.

Structural Optimization: DFT calculations can predict the gas-phase geometry of the ion pair, which can be compared with solid-state X-ray data to assess the effects of crystal packing forces. For flexible molecules, calculations can map the potential energy surface to identify stable conformers and the energy barriers between them uchile.cl.

Reactivity and Electronic Structure: DFT is used to calculate electronic properties such as frontier molecular orbitals (HOMO and LUMO), which are key to predicting reactivity . For example, in reactions involving the azetidine (B1206935) ring of 2-(3-(methylamino)azetidin-1-yl)ethanol, DFT calculations can model transition states to predict the regioselectivity of nucleophilic attacks . The electron-withdrawing trifluoroacetate group's role in stabilizing reaction intermediates can also be computationally modeled .

Spectroscopic Prediction: A significant application of DFT is the prediction of spectroscopic data. Calculated NMR chemical shifts and vibrational frequencies (IR and Raman) can be used to aid in the assignment of experimental spectra researchgate.net. Comparing calculated and experimental data provides a high level of confidence in the structural assignment.

Table 3: Applications of DFT in Characterizing Methylamino-Trifluoroacetate Systems

Application Information Gained Example
Geometry Optimization Bond lengths, angles, stable conformers Prediction of trans/cis relationships and comparison with X-ray data. uchile.cl
Vibrational Frequencies Predicted IR and Raman spectra Aiding in the assignment of experimental spectral bands. researchgate.net
Reactivity Prediction Transition state modeling, HOMO/LUMO energies Predicting regioselectivity in ring-opening reactions.
NMR Chemical Shifts Predicted ¹H and ¹³C spectra Corroborating experimental assignments and understanding substituent effects.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of atoms and molecules over time. nih.govacs.org This method calculates the trajectory of individual particles, providing a detailed view of molecular motion and interactions. For methylamino-2,2,2-trifluoroacetate, MD simulations can elucidate the intricate details of its solvation and its interactions with surrounding solvent molecules, which are crucial for understanding its chemical reactivity and physical properties. researchgate.netnih.govresearchgate.net

In a typical MD simulation of methylamino-2,2,2-trifluoroacetate in an aqueous solution, the system would be set up with one or more solute molecules surrounded by a large number of water molecules in a simulation box. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The quality of the force field is paramount for obtaining accurate simulation results. nih.gov The simulation then proceeds by integrating Newton's equations of motion for each atom, generating a trajectory that describes the evolution of the system over time. nih.gov

Analysis of the simulation trajectories can reveal the radial distribution functions (RDFs) of solvent atoms around specific sites of the methylamino-2,2,2-trifluoroacetate molecule. For instance, the RDF of water oxygen atoms around the carbonyl carbon can provide information about the hydration shell structure. Similarly, the analysis of hydrogen bonding between the methylamino group and water molecules can quantify the extent and dynamics of these crucial interactions.

Interactive Data Table: Illustrative Parameters for MD Simulation of a Methylamino-Trifluoroacetate System in Water.

ParameterValueDescription
Force FieldAMBER, CHARMM, OPLSA set of parameters to describe the potential energy of the system.
Water ModelTIP3P, SPC/EA model to represent water molecules in the simulation.
Temperature300 KThe temperature at which the simulation is run, typically room temperature.
Pressure1 atmThe pressure at which the simulation is run, typically atmospheric pressure.
Time Step1-2 fsThe time interval between successive steps in the integration of the equations of motion.
Simulation Time100 ns - 1 µsThe total duration of the simulation.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of a molecule is not static but rather a dynamic equilibrium of different conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. beilstein-journals.orgnih.govjst.go.jp For methylamino-2,2,2-trifluoroacetate, the rotation around the C-N and C-O single bonds gives rise to various conformers with different energies and populations.

Computational methods, particularly quantum mechanical calculations, are instrumental in performing a detailed conformational analysis. nih.gov By calculating the potential energy surface as a function of the dihedral angles, stable conformers (energy minima) and transition states for their interconversion (energy maxima) can be identified. The relative energies of the conformers determine their populations at a given temperature according to the Boltzmann distribution.

Stereoelectronic effects play a crucial role in determining the conformational preferences of methylamino-2,2,2-trifluoroacetate. wikipedia.org These effects arise from the interaction between electron orbitals, which can lead to the stabilization of specific conformations. msu.su In the case of amides and esters, a key stereoelectronic effect is the delocalization of the nitrogen or oxygen lone pair into the antibonding π* orbital of the carbonyl group (n → π* interaction). scribd.comnih.gov This interaction is maximized when the lone pair orbital and the π* orbital are properly aligned, which influences the planarity of the amide and ester groups.

Interactive Data Table: Representative Rotational Barriers for a Related N-Methyl Amide.

RotationBarrier (kcal/mol)Method
C-N bond15-20NMR Spectroscopy
C-C(F3) bond3-5Computational (DFT)

Note: These are illustrative values based on similar compounds; specific values for methylamino-2,2,2-trifluoroacetate would require dedicated computational studies.

Elucidation of Reaction Pathways and Transition States

Understanding the chemical reactivity of methylamino-2,2,2-trifluoroacetate requires a detailed elucidation of its potential reaction pathways and the characterization of the associated transition states. Computational chemistry provides a powerful framework for investigating reaction mechanisms at the molecular level. researchgate.netresearchgate.nete3s-conferences.org

A common reaction for esters and amides is hydrolysis, which involves the cleavage of the C-O or C-N bond by water. For methylamino-2,2,2-trifluoroacetate, both the ester and the amide functionalities could potentially undergo hydrolysis. The elucidation of the preferred reaction pathway involves mapping the potential energy surface for each possible mechanism. This typically involves identifying the reactants, products, and any intermediates, and then locating the transition states that connect these species. nih.govchemrxiv.org

The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. researchgate.net Its structure and energy determine the activation energy of the reaction, which is a key factor controlling the reaction rate. Computational methods, such as density functional theory (DFT), are widely used to locate and characterize transition states. researchgate.net A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

For the hydrolysis of methylamino-2,2,2-trifluoroacetate, several mechanisms can be envisioned, including acid-catalyzed, base-catalyzed, and neutral hydrolysis. Each of these would proceed through a different transition state. For example, in a neutral hydrolysis, a water molecule would act as a nucleophile, attacking the carbonyl carbon. The transition state would involve the partial formation of a new C-O bond with the water molecule and the partial breaking of the C-O (ester) or C-N (amide) bond.

The trifluoromethyl group is expected to have a significant impact on the reactivity. Its strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely lower the activation energy for hydrolysis compared to a non-fluorinated analogue.

Interactive Data Table: Illustrative Calculated Activation Energies for a Related Amide Hydrolysis.

ReactionActivation Energy (kcal/mol)Computational Method
Neutral Hydrolysis25-35DFT (B3LYP/6-31G*)
Acid-Catalyzed Hydrolysis15-25DFT with explicit solvent
Base-Catalyzed Hydrolysis10-20DFT with explicit solvent

Note: These are illustrative values for a generic amide; the actual values for methylamino-2,2,2-trifluoroacetate would depend on the specific reaction conditions and computational model.

Applications in Advanced Organic Synthesis and Materials Science

Utilization in Multi-Step Organic Synthesis

In the realm of multi-step synthesis, the N-trifluoroacetyl methylamino group serves both as a robust protecting group and an influential directing group, enabling chemists to achieve high levels of selectivity and to construct complex molecular frameworks.

The synthesis of chiral molecules, particularly amines, is of paramount importance in medicinal chemistry and materials science. The trifluoroacetyl group plays a crucial role in several stereoselective methodologies. For instance, the diastereoselective Strecker reaction, which involves the addition of cyanide to an imine, frequently employs chiral auxiliaries, and the resulting trifluoroacetamide (B147638) can be hydrolyzed under specific conditions. nih.gov

Methodologies for creating chiral trifluoromethylated amines often rely on the strategic placement of a trifluoroacetyl group or its precursors. Asymmetric hydrogenation of trifluoromethyl imines using chiral metal or organic catalysts is a prominent strategy. nih.gov Another approach involves the stereospecific isomerization of α-chiral allylic amines, which can be transformed into γ-chiral trifluoromethylated amines with high diastereoselectivity and enantioselectivity. nih.govacs.org In these syntheses, the trifluoroacetyl group can be used to protect the amine functionality while subsequent stereocenter-forming reactions are performed. arkat-usa.org The trifluoroacetamide is often preferred over other protecting groups like Boc, which is unstable to Lewis acids, or Z and Fmoc groups, which can act as unwanted acyl acceptors in Friedel-Crafts type reactions. arkat-usa.org

Table 1: Examples of Stereoselective Syntheses Involving Trifluoroacetylated Intermediates

Reaction Type Key Reagent/Catalyst Starting Material Product Type Key Feature Reference(s)
Asymmetric Isomerization Chiral Organic Catalyst (Cinchona Alkaloid) N-benzyl trifluoromethyl imines Chiral trifluoromethylated amines Highly enantioselective 1,3-proton shift. nih.gov
Stereospecific Isomerization Base Catalyst α-Chiral γ-trifluoromethylated allylic amines α,γ-Chiral γ-trifluoromethylated amines Chirality transfer from an accessible allylic amine. nih.govacs.org

The trifluoroacetyl group is frequently used to temporarily protect an amine, rendering it stable to a variety of reaction conditions while other transformations are carried out on the molecule. epa.govbenthamdirect.comingentaconnect.com This strategy is central to the preparation of specialized reagents. A notable example is the synthesis of chiral N-trifluoroacetyl-methionine N-hydroxysuccinimide ester (TFA-Met-OSu). arkat-usa.org This compound serves as a specialized acyl donor in Friedel-Crafts acylation reactions to produce chiral α-amino phenyl ketones, which are important precursors for biologically active compounds. The trifluoroacetyl group is ideal for this purpose because it is stable under the acidic conditions of the Friedel-Crafts reaction and can be easily removed under mild basic conditions. arkat-usa.org

Furthermore, trifluoroacetylation is a key step in creating building blocks for trifluoromethyl-containing heterocycles, such as pyrazoles, benzodiazepines, and pyrimidines. epa.govbenthamdirect.comingentaconnect.com

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecules from simple starting materials in a single operation, enhancing synthetic efficiency. rsc.orgmdpi.com The trifluoroacetate (B77799) anion, derived from trifluoroacetic acid (TFA), often plays a critical role in these transformations, particularly in those catalyzed by transition metals like palladium. acs.org

In palladium-catalyzed cascade reactions, palladium(II) trifluoroacetate, often formed in situ from palladium acetate (B1210297) and TFA, is a highly effective catalyst. acs.org It has been used in highly selective oxidative cascade reactions that transform dienallenes into complex spirocyclobutenes through a sequence of carbocyclization, carbonylation, and alkynylation steps, forming four new carbon-carbon bonds in the process. acs.org While the methylamino 2,2,2-trifluoroacetate itself may not be the direct reactant, the trifluoroacetate component is crucial for the catalytic cycle, and the methodology can be applied to substrates containing protected amine functionalities. The use of TFA as an additive can also switch the site-selectivity in C-H activation reactions on substrates with multiple directing groups, enabling controlled access to different constitutional isomers. rsc.org

Functionalization of Complex Substrates

Late-stage functionalization—the introduction of new functional groups into a complex molecule at a late stage of its synthesis—is a powerful strategy in drug discovery. The trifluoroacetyl group is instrumental in this context, primarily as a protecting group that allows for the selective C-H functionalization of other parts of the molecule. acs.org

For example, the trifluoroacetylation of an amine can prevent it from interfering with subsequent reactions, such as metal-catalyzed C-H activations. rsc.org Trifluoroacetic acid (TFA) is also used as a mediator or solvent in electrochemical functionalizations. In the hydroxylation of aromatic C-H bonds, TFA can act as an oxygen donor to form an aryl trifluoroacetate intermediate, which can then be hydrolyzed to the desired phenol, a strategy that helps to prevent overoxidation of the product. nih.gov Similarly, direct trifluoromethylation of complex heterocycles has been achieved using reagents in the presence of acid additives, showcasing the importance of the trifluoroacetate environment in controlling reactivity. nih.govchemrxiv.org

Development of Analytical Derivatization Reagents

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique. Trifluoroacetylating agents are widely used to derivatize primary and secondary amines, including methylamine (B109427), for analysis by gas chromatography (GC) and mass spectrometry (MS). iu.eduresearchgate.net

The derivatization of amines with a trifluoroacetyl group offers several analytical advantages. The resulting trifluoroacetamide is significantly more volatile and thermally stable than the parent amine, which improves its chromatographic behavior, leading to sharper peaks and better separation in GC. iu.edutdl.org

For mass spectrometry, derivatization serves to improve ionization efficiency and control fragmentation patterns. lcms.cz The trifluoroacetyl group can stabilize a positive charge, enhancing signal intensity in techniques like electrospray ionization (ESI). lcms.cz In GC-MS with electron ionization, the trifluoroacetyl derivatives of amines like amphetamine and MDMA exhibit characteristic fragmentation patterns, with prominent peaks resulting from α-cleavage next to the amide nitrogen, which are useful for structural elucidation and confident identification. researchgate.net Furthermore, the fluorine atoms in the trifluoroacetyl group make the derivative highly sensitive to electron capture detection (ECD), a very sensitive detection method used in GC, allowing for trace-level analysis of amines in complex biological or environmental samples. tdl.org

Table 2: Common Reagents for Trifluoroacetylation in Analytical Derivatization

Reagent Name Abbreviation Typical Application Analytical Advantage(s) Reference(s)
Trifluoroacetic Anhydride (B1165640) TFAA Derivatization of primary/secondary amines and alcohols. Increases volatility for GC; creates stable derivatives. iu.eduresearchgate.net
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Silylation and trifluoroacetylation. Creates volatile and thermally stable derivatives for GC-MS. greyhoundchrom.com

On-Column Derivatization Techniques

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a critical step to modify an analyte to improve its volatility, thermal stability, and detectability. On-column derivatization is an efficient technique where the chemical modification of the analyte occurs directly within the GC system, significantly reducing sample preparation time. shimadzu.comsemanticscholar.org

N-methyl-2,2,2-trifluoroacetamide is the product formed when methylamine or compounds containing a primary methylamino group are derivatized using trifluoroacetylating agents. researchgate.net Reagents such as trifluoroacetic anhydride (TFAA) are commonly used for this purpose. registech.comsigmaaldrich.comsigmaaldrich.com The primary function of this derivatization is to replace the active, polar hydrogen on the amine with a stable, electron-capturing trifluoroacetyl group. sigmaaldrich.comsigmaaldrich.com This transformation is crucial for several reasons:

Improved Volatility: It converts polar primary amines, which are prone to adsorption and poor peak shape in GC, into more volatile amide derivatives. shimadzu.comiu.edu

Enhanced Detection: The resulting trifluoroacetylated compound is highly responsive to electron capture detection (ECD), a sensitive technique for analyzing halogenated compounds. sigmaaldrich.comsigmaaldrich.com

Structural Differentiation: The derivatization provides better mass spectral information, aiding in the identification and differentiation of structurally similar compounds. shimadzu.com

The on-column derivatization process typically involves a multi-step injection sequence automated by the autosampler. shimadzu.com A specialized reagent, such as N-methyl-bis-trifluoroacetamide (MBTFA), can be used to selectively derivatize amino groups. shimadzu.com

Table 1: On-Column Derivatization Process Example

Step Action Purpose
1 The autosampler syringe sequentially draws in the derivatizing agent (e.g., TFAA), an air gap, and the analytical sample containing the methylamine analyte. shimadzu.com To prepare the injection sequence without premature mixing.
2 The sample and a portion of the air are injected into the hot GC injection port. The analyte vaporizes and is carried onto the front of the capillary column. shimadzu.com
3 A brief pause allows the analyte to focus in a narrow band on the column. shimadzu.com To ensure an efficient reaction zone.
4 The derivatizing agent is injected onto the column. The agent vaporizes and sweeps over the analyte, causing a rapid, in-situ reaction to form N-methyl-2,2,2-trifluoroacetamide. shimadzu.com

| 5 | The derivatized, now volatile, analyte proceeds through the column for separation and detection by the GC-MS or GC-ECD system. shimadzu.com | To complete the analysis. |

This technique has been successfully applied to the analysis of various amines, where the formation of their N-trifluoroacetyl derivatives is key to achieving accurate and sensitive quantification. shimadzu.comnih.gov

Contribution to Novel Material Design and Polymer Chemistry (e.g., as precursors or modifiers)

The trifluoroacetate group, a key component of this compound, plays a significant role as both a precursor and a modifier in the fields of materials science and polymer chemistry. Its contributions range from creating advanced semiconductor materials to controlling the structure of polymers.

As a precursor, the salt form, methylammonium (B1206745) trifluoroacetate (MATFA), is used in the fabrication of perovskite-based optoelectronic devices. greatcellsolarmaterials.com Research has shown that introducing MATFA into the perovskite precursor solution enhances the stability of the resulting devices, particularly under conditions of high humidity. greatcellsolarmaterials.com The unique polar-hydrophobic character imparted by the trifluoromethyl group is a key factor in this improved performance. greatcellsolarmaterials.com Similarly, other metal trifluoroacetate compounds serve as effective single-source precursors for depositing functional materials, such as fluorine-doped tin oxide (F-doped SnO₂), a transparent conducting oxide. scispace.comresearchgate.net

In polymer chemistry, trifluoroacetic acid (TFA), a related compound, is used as a powerful modifier to control the stereospecificity during polymerization. For instance, in the radical polymerization of N-methyl-N-(2-pyridyl)acrylamide, the addition of TFA induces a conformational switch in the monomer. scispace.com This change in the monomer's spatial arrangement from s-trans to s-cis directly influences the stereochemistry of the resulting polymer, shifting it from syndiotactic to more isotactic. scispace.com This level of control is crucial for tailoring the physical and mechanical properties of the final polymer material.

Furthermore, metal trifluoroacetate complexes are utilized as catalysts in polymerization reactions. Bis(η³-allylnickel trifluoroacetate), for example, is an effective catalyst for the 1,4-polymerization of butadiene, demonstrating high activity and the ability to produce polymers with varied microstructures. uliege.be The living nature of this polymerization allows for precise control over the polymer's molecular weight. uliege.be The methylamino trifluoroacetate moiety could potentially be incorporated into similar catalytic systems or act as a ligand for creating novel polymerization catalysts.

Table 2: Applications of Trifluoroacetate-Containing Compounds in Materials and Polymers

Compound/Moiety Application Area Role Research Finding
Methylammonium Trifluoroacetate Optoelectronics Precursor Used in the synthesis of perovskite solar cells to improve grain growth and enhance stability against humidity. greatcellsolarmaterials.com
Tin(II) Trifluoroacetate Functional Materials Precursor Acts as a vapor phase precursor for depositing fluorine-doped tin oxide (F-doped SnO₂) thin films. scispace.com
Trifluoroacetic Acid (TFA) Polymer Chemistry Modifier Controls the stereoregularity of poly(N-methyl-N-(2-pyridyl)acrylamide) by inducing a conformational switch in the monomer. scispace.com

| Bis(η³-allylnickel trifluoroacetate) | Polymer Chemistry | Catalyst | Initiates the "living" polymerization of butadiene, allowing for control over polymer microstructure and molecular weight. uliege.be |

Table 3: List of Mentioned Compounds

Compound Name Molecular Formula
N-methyl-2,2,2-trifluoroacetamide C₃H₄F₃NO
Methylamine CH₅N
Trifluoroacetic anhydride (TFAA) C₄F₆O₃
N-methyl-bis-trifluoroacetamide (MBTFA) C₅H₃F₆NO₂
Methylammonium trifluoroacetate (MATFA) C₃H₆F₃NO₂
Tin(II) Trifluoroacetate C₄F₆O₄Sn
N-methyl-N-(2-pyridyl)acrylamide C₉H₁₀N₂O
Trifluoroacetic acid (TFA) C₂HF₃O₂
Bis(η³-allylnickel trifluoroacetate) C₁₀H₁₀F₆Ni₂O₄

Environmental and Analytical Research Perspectives

Analytical Methodologies for Detection and Quantification in Environmental Samples

Accurate detection and quantification of trifluoroacetate (B77799) and methylamino compounds in complex environmental matrices like water and air are fundamental to understanding their distribution and impact. These methods often involve sample pre-concentration, derivatization, and sensitive chromatographic techniques.

Trifluoroacetic acid (TFA) is recognized as a stable atmospheric breakdown product of several hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). elsevierpure.comnih.govnih.gov Its detection in environmental samples is key to monitoring the atmospheric fate of these widely used chemicals.

An established analytical method for trace levels of TFA in water and air involves its derivatization to the more volatile methyl trifluoroacetate (MTFA). nih.govacs.org This is typically achieved through a reaction with a methylating agent, such as dimethyl sulfate (B86663) in concentrated sulfuric acid or 10% sulfuric acid in methanol, within a sealed headspace vial. elsevierpure.comnih.govnih.gov The volatile MTFA is then analyzed by automated headspace gas chromatography (HSGC) coupled with an electron-capture detector (ECD) or a mass spectrometer (MS) in selected ion monitoring (SIM) mode. nih.govacs.org

For aqueous samples, a pre-concentration step is often necessary to achieve the low detection limits required for environmental monitoring. This can involve anion-exchange solid-phase extraction (SPE) or evaporative concentration. elsevierpure.comnih.govnih.gov Anion-exchange disks have proven effective for quantitatively recovering TFA from various environmental waters. elsevierpure.comnih.gov However, for samples with high salinity, a liquid-liquid extraction cleanup may be required to mitigate interference from competing anions. elsevierpure.comnih.gov These methods allow for the routine analysis of TFA at low parts-per-trillion (ppt) levels. elsevierpure.comnih.gov

ParameterMethod/ValueSource(s)
Analyte Trifluoroacetic acid (TFA) elsevierpure.comnih.govnih.gov
Sample Matrix Water (environmental, rainwater, fogwater, surface water), Air elsevierpure.comnih.govacs.org
Extraction/Pre-concentration Anion-exchange disk extraction; Evaporative concentration elsevierpure.comnih.govnih.gov
Derivatization Reagent 10% Sulfuric acid in Methanol; Dimethyl sulfate (DMS) elsevierpure.comnih.govnih.gov
Derivative Formed Methyl trifluoroacetate (MTFA) nih.govacs.org
Analytical Technique Headspace Gas Chromatography (HSGC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS) elsevierpure.comnih.govnih.gov
Limit of Quantitation (Water) 36 ng/L elsevierpure.comnih.gov
Detection Limit (Air) 1 ng/m³ (for 72 h at 5 L/min) nih.gov
Average Recovery (Spiked Water) 108.2% elsevierpure.comnih.gov

This table summarizes the key aspects of a widely used analytical method for detecting trifluoroacetate in environmental samples.

The analysis of short-chain aliphatic amines, including methylamine (B109427), in environmental samples presents challenges due to their high polarity and volatility. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.

9-Fluorenylmethylchloroformate (FMOC-Cl) is a versatile derivatizing reagent capable of reacting with primary (like methylamine), secondary, and tertiary amines. researchgate.netrsc.org The reaction yields stable, fluorescent derivatives that can be readily analyzed using high-performance liquid chromatography (HPLC) with fluorescence (FD) or ultraviolet (UV) detection. researchgate.netrsc.org This method has been optimized for the determination of methylamine and dimethylamine (B145610) in atmospheric aerosol samples, emphasizing the minimization of the derivatization reagent to reduce background contamination and improve accuracy at low concentrations. rsc.org

The derivatization conditions, such as reaction time and reagent-to-analyte ratio, must be carefully optimized. For instance, a minimum of 40 minutes may be required for the complete derivatization of some methylamines with FMOC-Cl. researchgate.net Other reagents have also been explored, including various halogenated nitrobenzenes, but many have limitations such as significant matrix effects. google.com For complex matrices, derivatization-free methods using headspace gas chromatography are also being developed, though they may face challenges with peak tailing and repeatability due to the polarity of the amines. google.combohrium.com

Derivatization ReagentTarget AminesAnalytical TechniqueKey FeaturesSource(s)
9-Fluorenylmethylchloroformate (FMOC-Cl) Primary (Methylamine), Secondary (Dimethylamine), Tertiary (Trimethylamine)HPLC with Fluorescence or UV DetectionForms stable, highly fluorescent derivatives; suitable for trace analysis in atmospheric aerosols. researchgate.netrsc.org
2-Nitro-4-trifluoromethylfluorobenzene Primary, Secondary, and Nitrogen-containing heterocyclesHPLC-DADUsed to screen various amine types; derivatization performed at room temperature in DMSO. google.com
Dansyl chloride AminesHPLCA common derivatization reagent, though challenges with matrix effects can exist. google.com
Benzoyl chloride DimethylamineGas Chromatography-Mass Spectrometry (GC-MS)Used for determining dimethylamine impurity in solvents. bohrium.com

This table presents various derivatization reagents used for the trace analysis of methylamino and other short-chain amines.

Academic Studies on the Environmental Fate of Fluorinated Compounds Derived from Trifluoroacetates

The environmental fate of fluorinated compounds is a significant area of research, driven by their persistence and the stability of the carbon-fluorine bond. Studies focus on biodegradation potential and transformation pathways to understand their ultimate destiny in various environmental compartments.

The biodegradation of fluoroacetates is highly dependent on the degree of fluorination. While monofluoroacetate (MFA) is known to be biodegradable by various microorganisms that possess fluoroacetate (B1212596) dehalogenase enzymes, the more fluorinated analogues, difluoroacetate (B1230586) (DFA) and trifluoroacetate (TFA), are markedly more resistant to microbial attack. researchgate.netnih.gov

Multiple studies have demonstrated that DFA and TFA are recalcitrant under various experimental conditions, showing no signs of defluorination when supplied as the sole carbon source to microbial cultures from contaminated sites or activated sludge. researchgate.netipp.pt Co-metabolism experiments with sodium acetate (B1210297) also failed to induce the degradation of DFA and TFA. researchgate.net The strong carbon-fluorine bonds in these compounds pose a significant challenge for microbial enzymes. researchgate.netasm.org

There have been limited and controversial reports of TFA biodegradation. One study reported stepwise reductive defluorination of TFA in a long-term anaerobic reactor, suggesting it was co-metabolically degradable. researchgate.net However, subsequent attempts to reproduce these results with different microbial consortia have been largely unsuccessful, leading to the general consensus that TFA is not readily biodegradable under typical environmental conditions. researchgate.netresearchgate.net The persistence of TFA is a key aspect of its environmental profile. mdpi.com

CompoundBiodegradation PotentialKey FindingsSource(s)
Monofluoroacetate (MFA) Readily BiodegradableDegraded by various bacteria possessing fluoroacetate dehalogenase. researchgate.netnih.gov
Difluoroacetate (DFA) RecalcitrantNot degraded when fed as a sole carbon source or in co-metabolism; shown to inhibit MFA biodegradation. researchgate.net
Trifluoroacetate (TFA) Highly RecalcitrantGenerally not biodegraded in activated sludge or by microbial cultures; no effect on MFA degradation. Limited, difficult-to-reproduce reports of anaerobic co-metabolic degradation exist. researchgate.netresearchgate.netresearchgate.net

This table summarizes the contrasting biodegradation potential of mono-, di-, and trifluoroacetate based on current research.

Trifluoroacetate is not typically transformed in the environment; rather, it is the transformation product of numerous other fluorinated substances. researchgate.netumweltbundesamt.de A wide array of compounds containing a trifluoromethyl (-CF3) group, including certain pesticides, pharmaceuticals, and refrigerants (HFCs and HCFCs), can degrade to form TFA as a terminal or quasi-terminal product. researchgate.netacs.org

The chemical and biological stability of the trifluoromethyl group is the reason for its persistence and accumulation. mdpi.com Once formed, TFA is highly soluble in water and partitions almost entirely into aqueous phases. mdpi.com It is resistant to both abiotic and biotic degradation processes under environmental conditions. mdpi.comresearchgate.net Studies have shown no known degradation pathways for TFA in environmental aqueous phases, and it is not removed by common water treatment processes like activated carbon filtration or ozonation. mdpi.comresearchgate.net

The primary environmental sink for TFA is transport into the oceans via wet deposition (rain and fog) and river flows. mdpi.com Its persistence means that it will not be retained effectively in soil, ultimately entering the aqueous compartment. researchgate.net Therefore, the environmental transformation pathway of concern is the formation of TFA from its diverse precursors, leading to its accumulation in the global water cycle. researchgate.net

Q & A

Basic: What are the standard methods for synthesizing Methylamino 2,2,2-trifluoroacetate and confirming its structural integrity?

Answer:
Synthesis typically involves the reaction of methylamine derivatives with trifluoroacetic acid or its anhydride under controlled acidic conditions. For example, in one protocol, benzyl carbamate intermediates are treated with trifluoroacetic acid to yield the trifluoroacetate salt via acidolysis . Structural confirmation is achieved using single-crystal X-ray diffraction (SCXRD), which provides precise bond-length data (e.g., N–H⋯O hydrogen bonds at 2.87–3.05 Å) and crystallographic parameters (space group P2₁/c, R factor = 0.060) . Complementary characterization methods include 1H^1H NMR (e.g., δ 8.35 ppm for NH protons in DMSO-d₆) and elemental analysis to verify purity (>95%) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:
Key techniques include:

  • 1H^1H NMR : Identifies proton environments, such as NH and CH₃ groups, with splitting patterns indicating hydrogen bonding (e.g., NH protons as broad doublets) .
  • FT-IR : Detects trifluoroacetate C=O stretching (~1770 cm⁻¹) and NH bending (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 216) and fragmentation patterns .
  • SCXRD : Resolves 3D hydrogen-bonded networks (e.g., R-factors <0.06) and validates crystallographic purity .

Advanced: How do hydrogen bonding interactions influence the crystallographic properties of this compound?

Answer:
Hydrogen bonds (N–H⋯O and O–H⋯N) create a 3D supramolecular architecture, stabilizing the crystal lattice. SCXRD reveals these interactions contribute to anisotropic displacement parameters (ADPs) and thermal motion trends. For example, trifluoroacetate anions act as hydrogen bond acceptors, with O⋯N distances of 2.87–3.05 Å, influencing melting points and solubility . Computational modeling (e.g., density functional theory) can predict bond strengths and lattice energy, aiding in polymorph screening .

Advanced: What strategies are effective in resolving contradictory data regarding reaction yields in different synthetic routes?

Answer:
Contradictions in yields (e.g., 45% vs. 70%) often stem from:

  • Reagent Purity : Use HPLC to verify starting material purity (>99%) and minimize side reactions .
  • Reaction Monitoring : Employ in-situ FT-IR or LC-MS to track intermediate formation and optimize reaction time .
  • Counterion Effects : Compare trifluoroacetate vs. hydrochloride salts, as counterions can alter solubility and reaction kinetics .
  • Statistical Design : Apply factorial experiments (e.g., varying temperature, solvent polarity) to identify critical yield factors .

Advanced: How can this compound be utilized as an intermediate in renin inhibitor development?

Answer:
The compound serves as a precursor in synthesizing alkylamine renin inhibitors (e.g., VTP-27999). Key steps include:

  • Functionalization : Introduce guanidine or carbamimidoyl groups via nucleophilic substitution (e.g., SN2 at NH sites) .
  • Biological Assays : Test inhibitory activity using fluorescence polarization assays (IC₅₀ values) and validate via molecular docking simulations .
  • Stability Studies : Monitor degradation under physiological pH (e.g., 7.4) using accelerated stability testing (40°C/75% RH) .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:
Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hygroscopic degradation. Desiccants (e.g., silica gel) mitigate moisture uptake, which can hydrolyze the trifluoroacetate group. Avoid prolonged exposure to light, as UV radiation may induce radical decomposition .

Advanced: What experimental considerations are critical when employing this compound in peptide synthesis?

Answer:

  • Deprotection Efficiency : Use TFA cleavage (95% purity) for Boc/tert-butyl groups, ensuring reaction times <2 hours to prevent side reactions .
  • Neutralization : Post-cleavage, neutralize excess TFA with cold diethyl ether or scavengers (e.g., triisopropylsilane) to stabilize peptide intermediates .
  • HPLC Purification : Employ reverse-phase C18 columns (0.1% TFA in mobile phase) to separate trifluoroacetate salts from peptides .

Advanced: How does the trifluoroacetate counterion affect the solubility and reactivity in nucleophilic substitution reactions?

Answer:
The trifluoroacetate anion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its strong electron-withdrawing effect. However, it can act as a weak nucleophile, competing in SN2 reactions. Mitigation strategies include:

  • Ion Exchange : Replace trifluoroacetate with non-coordinating anions (e.g., BF₄⁻) via metathesis .
  • Catalysis : Use Pd(II) trifluoroacetate (e.g., (CF₃COO)₂Pd) to accelerate coupling reactions in trifluoromethylation .

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